molecular formula C7H3BrClNO B2921980 7-Bromo-2-chlorobenzo[d]oxazole CAS No. 1202879-00-2

7-Bromo-2-chlorobenzo[d]oxazole

Cat. No.: B2921980
CAS No.: 1202879-00-2
M. Wt: 232.46
InChI Key: WDNICSHMKHFUKS-UHFFFAOYSA-N
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Description

7-Bromo-2-chlorobenzo[d]oxazole is a heterocyclic compound with the molecular formula C7H3BrClNO It is a derivative of benzoxazole, characterized by the presence of bromine and chlorine atoms at the 7th and 2nd positions, respectively

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chlorobenzo[d]oxazole typically involves the condensation of 2-aminophenol with appropriate brominated and chlorinated reagents. One common method includes the reaction of 2-aminophenol with bromine and chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as titanium tetraisopropoxide, and solvents like ethanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-chlorobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

7-Bromo-2-chlorobenzo[d]oxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Chlorobenzoxazole
  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole

Comparison: Compared to these similar compounds, 7-Bromo-2-chlorobenzo[d]oxazole exhibits unique properties due to the presence of both bromine and chlorine atoms. This dual halogenation can enhance its reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

7-bromo-2-chloro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNICSHMKHFUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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